molecular formula C10H7BrF6O3 B15204967 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol

Cat. No.: B15204967
M. Wt: 369.05 g/mol
InChI Key: CPKHEFDHGDNVJZ-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol typically involves the reaction of 3-bromo-4-nitrobenzyl alcohol with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s lipophilicity and bioavailability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol is unique due to the combination of bromine, trifluoromethoxy, and trifluoroethoxy groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H7BrF6O3

Molecular Weight

369.05 g/mol

IUPAC Name

[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]methanol

InChI

InChI=1S/C10H7BrF6O3/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8,18H,4H2

InChI Key

CPKHEFDHGDNVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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